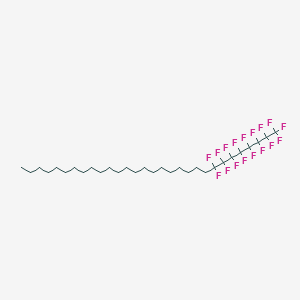

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotriacontane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

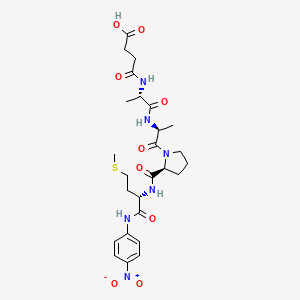

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotriacontane, also known as HFT, is a fluorinated alkane with a molecular weight of 576. This chemical is a colorless liquid that is insoluble in water and has a low vapor pressure. HFT is used in a variety of scientific research applications, including analytical chemistry, biochemistry, and material science.

科学的研究の応用

Polyfluoroalkanes and Their Derivatives

The study by Tatlow (1995) reviews the work done on families of polyfluoro-cyclo-hexanes, butanes, pentanes, and heptanes, which includes compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane. These compounds were used to derive cyclo-enes and -dienes through hydrogen fluoride eliminations, showcasing their versatility as synthetic intermediates in chemical reactions (Tatlow, 1995).

Metalorganic Chemical Vapor Deposition

Gardiner et al. (1991) discussed the synthesis and characterization of volatile barium beta-diketonate polyether adducts, highlighting their potential application in metalorganic chemical vapor deposition (MOCVD). This technique, crucial in material science and nanotechnology, could potentially utilize derivatives of heptadecafluorotriacontane for depositing thin films of materials (Gardiner et al., 1991).

Ring-Opening Polymerization

Inomata et al. (2013) investigated the cationic ring-opening polymerizations of dehydroadamantanes, which are related to polyfluorinated compounds like this compound. This research contributes to the development of thermally stable polymeric materials, demonstrating the potential of polyfluorinated compounds in advanced polymer science (Inomata et al., 2013).

Environmental Monitoring

The work by Ruan et al. (2015) on the identification of novel polyfluorinated ether sulfonates in sewage sludge in China is relevant. It underscores the environmental monitoring aspect of such compounds, which can include derivatives of heptadecafluorotriacontane, highlighting their persistence and potential ecological impact (Ruan et al., 2015).

Ferroelectric Materials

Jayasuriya et al. (1995) investigated the ferroelectric behavior in fluorinated aliphatic polyurethanes, which is relevant to the study of materials with similar structures to heptadecafluorotriacontane. Such materials could be used in the development of novel electronic devices (Jayasuriya et al., 1995).

Green Solvent Synthesis

Zhang et al. (2016) researched the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a new generation of green solvent. This suggests the potential of using similar polyfluorinated compounds, like heptadecafluorotriacontane, in developing environmentally-friendly solvents (Zhang et al., 2016).

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(31,32)24(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)47/h2-22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBKJPDTNKYKGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)22H, C30H45F17 |

Source

|

| Record name | Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881384 |

Source

|

| Record name | 1-(Perfluorooctyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137338-40-0 |

Source

|

| Record name | 1-(Perfluorooctyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)